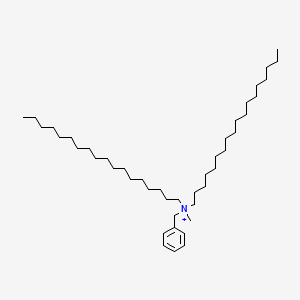
1,3-Diacetyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diacetyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of acetyl groups at the 1 and 3 positions of the uracil ring, along with a fluorine atom at the 5 position. The modifications in its structure are designed to enhance its pharmacokinetic properties and reduce toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-5-fluorouracil typically involves the acetylation of 5-fluorouracil. The process begins with the reaction of 5-fluorouracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-diacetyl-5-fluorouracil follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diacetyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5-fluorouracil.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uracil derivatives.
Aplicaciones Científicas De Investigación
1,3-Diacetyl-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-diacetyl-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The acetyl groups are believed to enhance the compound’s ability to penetrate cell membranes, improving its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil.
Uniqueness
1,3-Diacetyl-5-fluorouracil is unique due to its acetyl modifications, which enhance its pharmacokinetic properties and reduce toxicity compared to 5-fluorouracil. These modifications make it a promising candidate for further research and development in cancer therapy.
Propiedades
Número CAS |
75410-08-1 |
|---|---|
Fórmula molecular |
C8H7FN2O4 |
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
1,3-diacetyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-3-6(9)7(14)11(5(2)13)8(10)15/h3H,1-2H3 |
Clave InChI |
PNPZIWCKOWTFFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C(=O)N(C1=O)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



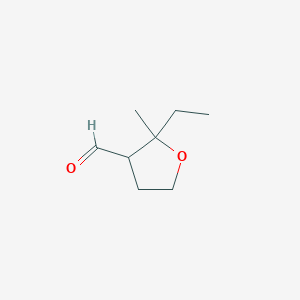
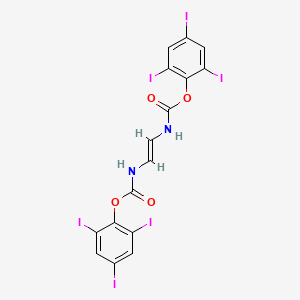


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)



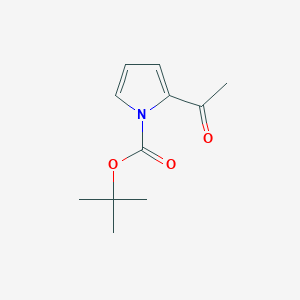
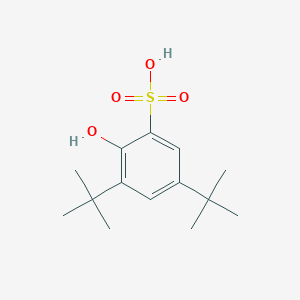
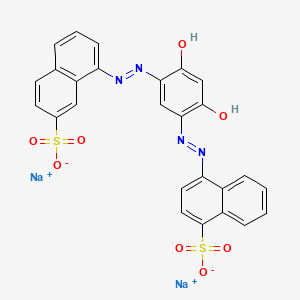
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
